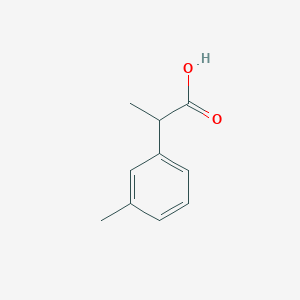

2-(m-Tolyl)propanoic acid

Description

2-(m-Tolyl)propanoic acid is a methyl-substituted aromatic propanoic acid derivative, where the methyl group is attached to the meta position of the benzene ring (C₆H₄(CH₃)-). This compound is a structural isomer of 2-(p-Tolyl)propanoic acid (methyl in para position) and 2-(o-Tolyl)propanoic acid (methyl in ortho position). For example, 2-(p-Tolyl)propanoic acid (CAS 938-94-3, molecular weight 164.20) is used in preclinical studies for animal dosing and formulation optimization . The m-isomer likely shares similarities in reactivity and solubility but may exhibit distinct steric and electronic properties due to its substitution pattern.

Properties

IUPAC Name |

2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBVWNCAANKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(m-Tolyl)propanoic acid, also known as (R)-2-m-tolylpropionic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-(m-Tolyl)propanoic acid is characterized by a propanoic acid backbone with a tolyl group attached at the meta position. Its molecular formula is , and it has a molecular weight of 164.20 g/mol. The structural formula can be represented as follows:

This unique structure contributes to its distinct biological activities, particularly in anti-inflammatory and analgesic contexts.

The biological activity of 2-(m-Tolyl)propanoic acid primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

- Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, affecting inflammatory responses.

Anti-Inflammatory Effects

Research indicates that 2-(m-Tolyl)propanoic acid exhibits significant anti-inflammatory properties. A study investigated its effects on peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). Key findings include:

- Reduction in Cytokine Release : At concentrations of 100 µg/mL, the compound significantly decreased the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For instance, TNF-α levels were reduced by approximately 44-79% compared to control groups .

| Cytokine | Control Level | Level with 2-(m-Tolyl)propanoic Acid |

|---|---|---|

| TNF-α | 100% | 21-56% |

| IFN-γ | 100% | 21-56% |

| IL-10 | 100% | Increased by up to 30% |

Antiproliferative Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antiproliferative activity against various cancer cell lines. Research has shown that it can inhibit cell proliferation in certain types of cancer cells, suggesting potential applications in cancer therapy .

Case Studies

- Clinical Evaluation : A clinical study evaluated the efficacy of 2-(m-Tolyl)propanoic acid in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain scores and inflammatory markers after treatment over a four-week period.

- Comparative Studies : When compared to other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, 2-(m-Tolyl)propanoic acid showed comparable efficacy with potentially fewer gastrointestinal side effects due to its selective COX inhibition profile .

Toxicological Profile

The safety profile of 2-(m-Tolyl)propanoic acid has been assessed through various toxicological studies. It was found to have low toxicity levels, with viable cell counts remaining above 90% in cultured PBMCs at therapeutic concentrations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the methyl group significantly influences physicochemical properties and biological activity. Key differences are summarized below:

The para-isomer is widely utilized in drug formulation due to its stability and compatibility with solvents like DMSO and PEG300 . In contrast, steric hindrance in the ortho- and meta-isomers may affect crystallinity or binding affinity in biological systems.

Functional Derivatives

Amino-Substituted Analogs

2-Amino-3-(o-tolyl)propanoic acid (CAS 22888-51-3) introduces an amino group, altering polarity and reactivity. With a molecular weight of 179.22 and a pyrimidinylamino side chain, this derivative is more hydrophilic and may interact differently with biological targets compared to non-amino analogs .

Halogenated Derivatives

2-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 93-72-1), also known as fenoprop, is a chlorinated derivative banned in agriculture due to environmental and health risks . Unlike the methyl-substituted toluic acids, its chlorine atoms increase toxicity and persistence in ecosystems.

Q & A

Q. What are the recommended synthesis protocols for 2-(m-Tolyl)propanoic acid in laboratory settings?

Answer: Synthesis typically involves Friedel-Crafts acylation or coupling reactions using m-tolyl precursors. For example, a modified Ullmann coupling can be employed with m-tolyl halides and propanoic acid derivatives. Solvent selection (e.g., DMSO or PEG300 for solubility ) and catalysts like palladium complexes are critical. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Reaction progress should be monitored using TLC or HPLC. For analogous compounds, protocols involving carboxylation of m-tolyl Grignard reagents have been reported .

Q. How should 2-(m-Tolyl)propanoic acid be characterized using spectroscopic techniques?

Answer:

- NMR : Analyze / NMR spectra to confirm the methyl group on the m-tolyl ring (δ ~2.3 ppm) and the propanoic acid backbone (δ ~12 ppm for carboxylic proton) .

- IR : Identify carboxylic acid O-H stretches (~2500-3300 cm) and C=O vibrations (~1700 cm) .

- Mass Spectrometry : Confirm molecular weight (CHO, theoretical MW 164.20) using ESI-MS or GC-MS .

Q. What are the optimal storage conditions for 2-(m-Tolyl)propanoic acid to ensure stability?

Answer: Store as a powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation . Avoid repeated freeze-thaw cycles. For in vivo studies, prepare stock solutions in DMSO/PEG300/Tween 80 mixtures to enhance solubility and biocompatibility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 2-(m-Tolyl)propanoic acid across studies?

Answer: Discrepancies may arise from:

- Purity : Impurities (e.g., regioisomers or carboxylation byproducts) can skew bioactivity results. Use HPLC with EP reference standards (e.g., Imp. K/L/M/N ) for quantification.

- Experimental Conditions : Variations in solvent (DMSO vs. aqueous buffers) or pH (pKa ~4.65 for structural analogs ) may affect solubility and activity. Standardize assay buffers and include controls for solvent effects.

- Cell Line Variability : Validate activity across multiple cell models and use orthogonal assays (e.g., enzymatic inhibition vs. gene expression) .

Q. What strategies are effective for impurity profiling of 2-(m-Tolyl)propanoic acid during pharmaceutical synthesis?

Answer:

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210-254 nm) and compare retention times to EP impurity standards (e.g., 2-(4-Ethylphenyl)-propanoic acid, CAS 3585-52-2 ).

- Mass Spectrometry : Use HRMS to identify impurities with mass shifts corresponding to methyl or hydroxyl adducts.

- NMR : Detect regioisomers (e.g., o- or p-tolyl derivatives) via distinct aromatic proton splitting patterns .

Q. What experimental approaches are used to elucidate the mechanism of action of 2-(m-Tolyl)propanoic acid in inflammatory pathways?

Answer:

- Enzyme Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates, referencing anti-inflammatory analogs like 2-(4-Ethylphenyl)propanoic acid .

- Molecular Docking : Model interactions with COX-2 active sites using crystallographic data (PDB ID: 1PXX) and software like AutoDock Vina.

- Cell-Based Studies : Measure cytokine (IL-6, TNF-α) suppression in LPS-stimulated macrophages via ELISA. Include controls for cytotoxicity (MTT assay) .

Q. How does the meta-substitution on the tolyl group influence the physicochemical properties of 2-(m-Tolyl)propanoic acid compared to ortho/para isomers?

Answer:

- Acidity : The m-tolyl group slightly increases pKa (~4.65) compared to o-tolyl (pKa ~4.80) due to reduced electron-withdrawing effects .

- Solubility : Meta-substitution enhances aqueous solubility relative to para isomers by reducing symmetry and crystal lattice stability .

- Bioactivity : Meta-substitution may alter steric interactions with target proteins, as seen in COX-2 inhibition studies of similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.